molecular formula C23H16Cl2N2O2S B11676022 (2E,5E)-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11676022
M. Wt: 455.4 g/mol
InChI Key: LVZDHWYDNJSRPU-CIAFOILYSA-N
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Description

(2E,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dichlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,4-dichlorophenylmethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring structure.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pH, and solvent composition. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2E,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

    Thiazolidinones: Compounds with similar thiazolidinone ring structures.

Uniqueness

What sets (2E,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H16Cl2N2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16Cl2N2O2S/c24-17-10-9-16(20(25)13-17)14-29-19-8-4-5-15(11-19)12-21-22(28)27-23(30-21)26-18-6-2-1-3-7-18/h1-13H,14H2,(H,26,27,28)/b21-12+

InChI Key

LVZDHWYDNJSRPU-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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